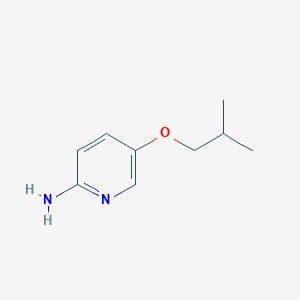

5-(2-Methylpropoxy)pyridin-2-amine

Description

BenchChem offers high-quality 5-(2-Methylpropoxy)pyridin-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(2-Methylpropoxy)pyridin-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-(2-methylpropoxy)pyridin-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O/c1-7(2)6-12-8-3-4-9(10)11-5-8/h3-5,7H,6H2,1-2H3,(H2,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLFWVHIBONWQJI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC1=CN=C(C=C1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

5-(2-Methylpropoxy)pyridin-2-amine CAS 1019633-72-7 properties

Technical Whitepaper: 5-(2-Methylpropoxy)pyridin-2-amine (CAS 1019633-72-7) – Synthesis, Properties, and Application in MRGPRX2 Antagonist Development

As a Senior Application Scientist, evaluating a chemical building block requires looking beyond its basic structure to understand its reactivity, synthetic viability, and ultimate pharmacological utility. The compound 5-(2-Methylpropoxy)pyridin-2-amine (CAS 1019633-72-7), also known as 5-isobutoxypyridin-2-amine, is a highly specialized heteroaromatic intermediate. Its unique substitution pattern—an electron-donating isobutoxy ether at the C5 position and a primary amine at the C2 position—makes it an exceptionally versatile nucleophile.

Recently, this compound has emerged as a critical scaffold in the development of novel therapeutics, most notably in the synthesis of Mas-related G protein-coupled receptor X2 (MRGPRX2) antagonists designed to combat IgE-independent mast cell degranulation [1]. This whitepaper provides an in-depth technical analysis of its properties, a causally-driven synthetic methodology, and its role in modern drug development.

I. Physicochemical & Structural Profiling

To effectively utilize 5-(2-Methylpropoxy)pyridin-2-amine in downstream coupling reactions, we must first establish its baseline physicochemical parameters. The presence of the isobutoxy group significantly alters the electronic landscape of the pyridine ring. By donating electron density through resonance, the C5 oxygen increases the nucleophilicity of the C2 amine compared to an unsubstituted 2-aminopyridine. This electronic enrichment is crucial for ensuring high yields during subsequent amide coupling steps.

Table 1: Quantitative Physicochemical Data

| Property | Value |

| Chemical Name | 5-(2-Methylpropoxy)pyridin-2-amine |

| IUPAC Name | 5-isobutoxypyridin-2-amine |

| CAS Registry Number | 1019633-72-7 |

| Molecular Formula | C9H14N2O |

| Molecular Weight | 166.22 g/mol |

| Exact Mass | 166.1106 Da |

| Appearance | Yellow solid |

| Mass Spectrometry (ESI) | Expected: 166.11 m/z; Found: 167.10 [M+H]+ |

II. Mechanistic Synthesis & Self-Validating Protocols

The synthesis of 5-(2-Methylpropoxy)pyridin-2-amine is achieved through a robust two-step sequence starting from commercially available 6-nitropyridin-3-ol. As detailed in recent patent literature (), this route prioritizes scalable, chemoselective transformations.

Diagram 1: Two-step synthetic workflow for 5-(2-Methylpropoxy)pyridin-2-amine.

Step 1: O-Alkylation (Etherification)

-

Objective: Convert 6-nitropyridin-3-ol to 5-isobutoxy-2-nitropyridine.

-

Causality & Design: The hydroxyl group on 6-nitropyridin-3-ol is highly acidic due to the strongly electron-withdrawing para-nitro group. Potassium carbonate (K₂CO₃) is selected as a mild base—sufficient to quantitatively generate the phenoxide-equivalent nucleophile without causing side reactions. N,N-Dimethylformamide (DMF) is utilized as a polar aprotic solvent; it effectively solvates the potassium cation while leaving the anionic nucleophile "naked" and highly reactive, thereby accelerating the Sₙ2 displacement of the bromide from isobutyl bromide.

-

Protocol:

-

To a stirred solution of 6-nitropyridin-3-ol (1.0 equiv) in anhydrous DMF, add K₂CO₃ (2.0 equiv) and isobutyl bromide (1.0 equiv) at room temperature.

-

Stir the reaction mixture for 5 hours.

-

In-Process Control (IPC): Monitor via LC-MS. The system is self-validating when the starting material peak (m/z 140) disappears and the intermediate peak (m/z 197[M+H]+) plateaus.

-

Quench with water, extract with Ethyl Acetate (EA), wash with brine, and dry over anhydrous Na₂SO₄.

-

Purify via silica gel chromatography (0-100% Petroleum Ether/EA) to isolate 5-isobutoxy-2-nitropyridine.

-

Step 2: Chemoselective Nitro Reduction

-

Objective: Reduce 5-isobutoxy-2-nitropyridine to 5-(2-Methylpropoxy)pyridin-2-amine.

-

Causality & Design: While catalytic hydrogenation (Pd/C, H₂) is a standard method for nitro reduction, a modified Béchamp reduction using Iron (Fe) and Ammonium Chloride (NH₄Cl) is deliberately chosen here. This method is highly chemoselective and cost-effective. NH₄Cl acts as a mild proton donor (pKa ~9.2) that activates the iron surface for electron transfer without creating the harsh acidic environment (like HCl) that could prematurely cleave the newly formed isobutoxy ether linkage.

-

Protocol:

-

Dissolve 5-isobutoxy-2-nitropyridine (1.0 equiv) in a 4:1 v/v mixture of anhydrous EtOH and H₂O.

-

Add Iron powder (10.0 equiv) and NH₄Cl (10.0 equiv).

-

Heat the mixture to 70°C and stir for 3 hours.

-

In-Process Control (IPC): Visually confirm the formation of dark iron oxides. Verify completion via LC-MS by the total mass shift from m/z 197 to the target m/z 167[M+H]+.

-

Cool to room temperature, filter through a Celite pad to remove iron waste, and wash the cake with EtOH.

-

Concentrate the filtrate and purify via silica gel chromatography (0-10% DCM/MeOH) to yield the target compound as a yellow solid.

-

III. Pharmacological Application: MRGPRX2 Antagonism

The primary contemporary application of 5-(2-Methylpropoxy)pyridin-2-amine is as a nucleophilic building block in the synthesis of MRGPRX2 antagonists.

MRGPRX2 (Mas-related G protein-coupled receptor X2) is a receptor heavily expressed on mast cells. Unlike the classic IgE-mediated allergic pathway, MRGPRX2 is activated directly by basic secretagogues (such as certain FDA-approved drugs, neuropeptides like Substance P, and host defense peptides). This off-target activation leads to rapid, IgE-independent mast cell degranulation, resulting in pseudoallergies, chronic spontaneous urticaria, and severe anaphylactoid reactions[1].

Diagram 2: MRGPRX2 signaling pathway and pharmacological intervention via antagonist binding.

By reacting the primary C2 amine of CAS 1019633-72-7 with an acylating agent (e.g., 2-bromopropanoyl chloride), researchers can generate intermediate amides like 2-bromo-N-(5-isobutoxypyridin-2-yl)propanamide. This specific spatial arrangement—combining the lipophilic isobutoxy tail with a rigid amide core—is highly optimized for fitting into the allosteric or orthosteric binding pockets of the MRGPRX2 receptor, effectively blocking the Gq/11-mediated intracellular calcium release that triggers degranulation.

IV. Conclusion

5-(2-Methylpropoxy)pyridin-2-amine represents a masterclass in rational intermediate design. Its synthesis relies on fundamental principles of pKa differential and chemoselective reduction, while its structure provides the exact stereoelectronic properties required to build high-affinity MRGPRX2 antagonists. For drug development professionals, mastering the handling and reactivity of this compound is a critical step toward unlocking new therapies for mast-cell-mediated disorders.

References

- McKerrall, S. J., Volgraf, M., & Raub, A. G. (2024). Mrgprx2 antagonists and methods of use thereof (Patent No. WO2024226914A2). World Intellectual Property Organization.

Sources

Structural and Pharmacological Profiling of 5-Isobutoxypyridin-2-amine: A Technical Whitepaper

Executive Summary

In contemporary medicinal chemistry, substituted 2-aminopyridines serve as privileged scaffolds for kinase inhibitors and G protein-coupled receptor (GPCR) modulators. 5-Isobutoxypyridin-2-amine (CAS: 1019633-72-7)[1] has recently emerged as a critical building block in the synthesis of novel therapeutics, particularly in targeting IgE-independent mast cell degranulation. This whitepaper provides an in-depth analysis of its chemical architecture, physicochemical properties, pharmacological utility, and a self-validating synthetic methodology.

Chemical Identity and SMILES Architecture

The structural essence of 5-isobutoxypyridin-2-amine lies in its dual functionality: a polar, hydrogen-bonding aminopyridine core coupled with a lipophilic, sterically demanding isobutoxy tail.

The canonical SMILES string for this compound is CC(C)COc1cnc(N)cc1 (or in Kekulé form, NC1=NC=C(OCC(C)C)C=C1). Breaking down the SMILES architecture reveals the causality behind its binding kinetics:

-

CC(C)C (Isobutyl Group): This branched aliphatic moiety significantly increases the molecule's lipophilicity (LogP) and provides necessary steric bulk. In receptor binding pockets, this group effectively occupies hydrophobic sub-pockets, enhancing target affinity and residence time.

-

O (Ether Linkage): The oxygen atom acts as a flexible hinge and a potential hydrogen-bond acceptor. Electronically, it acts as an electron-donating group via resonance (+R effect) to the pyridine ring, which subtly increases the electron density at the ortho and para positions.

-

c1cnc(N)cc1 (2-Aminopyridine Core): The nitrogen of the pyridine ring serves as a strong hydrogen-bond acceptor, while the exocyclic amine (N) acts as a hydrogen-bond donor. This push-pull hydrogen bonding motif is a classic "hinge-binding" pharmacophore used to anchor molecules to the peptide backbone of target proteins.

Quantitative Physicochemical Profile

To facilitate rational drug design, the quantitative structural parameters of 5-isobutoxypyridin-2-amine are summarized below:

| Property | Value | Pharmacological Implication |

| Chemical Formula | C9H14N2O | Defines the stoichiometric baseline for synthesis. |

| Molecular Weight | 166.22 g/mol | Low MW allows it to act as an efficient fragment/building block. |

| Exact Mass | 166.1106 Da | Critical for LC-MS validation (Expected [M+H]+ at 167.11 m/z)[2]. |

| CAS Registry Number | 1019633-72-7 | Standardized identifier for commercial procurement[1]. |

| H-Bond Donors | 1 (-NH2) | Essential for anchoring to receptor target sites. |

| H-Bond Acceptors | 3 (N, N, O) | Facilitates aqueous solubility and target interaction. |

| Rotatable Bonds | 4 | Provides conformational flexibility for induced-fit binding. |

Pharmacological Relevance: MRGPRX2 Antagonism

Recent advancements in immunology have highlighted the role of the Mas-related G protein-coupled receptor X2 (MRGPRX2) in mast cell activation. Traditionally, mast cell degranulation was thought to be primarily driven by IgE cross-linking. However, MRGPRX2 mediates an entirely distinct, IgE-independent degranulation pathway triggered by basic secretagogues[2].

Derivatives synthesized from 5-isobutoxypyridin-2-amine are currently being developed as potent MRGPRX2 antagonists[2]. By blocking this receptor, these compounds halt the G-protein signaling cascade that leads to degranulation. This provides a highly precise therapeutic axis for treating inflammatory diseases such as asthma, rheumatoid arthritis (RA), and inflammatory bowel disease (IBD) without causing broad immunosuppression[2].

Caption: Mechanism of action for 5-Isobutoxypyridin-2-amine derivatives in MRGPRX2 antagonism.

Synthesis Methodology and Validation Protocol

The synthesis of 5-isobutoxypyridin-2-amine is typically achieved via a Williamson ether synthesis, utilizing 2-amino-5-hydroxypyridine as the starting material. The following protocol is designed as a self-validating system , ensuring that researchers can verify the integrity of the reaction at every critical juncture.

Caption: Workflow for the synthesis of 5-Isobutoxypyridin-2-amine via Williamson ether synthesis.

Step-by-Step Experimental Protocol

Phase 1: Deprotonation

-

Procedure: Dissolve 2-amino-5-hydroxypyridine (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) under an inert argon atmosphere. Cool the solution to 0°C using an ice bath. Slowly add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in portions.

-

Causality: DMF is utilized as a polar aprotic solvent because it excellently solvates the sodium cation, leaving the resulting phenoxide-like oxygen highly naked and nucleophilic. The 0°C temperature controls the exothermic evolution of hydrogen gas, preventing degradation of the electron-rich pyridine ring.

Phase 2: Alkylation

-

Procedure: After stirring for 30 minutes at room temperature to ensure complete deprotonation, add 1-bromo-2-methylpropane (isobutyl bromide, 1.2 eq) dropwise. Heat the reaction mixture to 80°C for 12 hours.

-

Causality: The SN2 reaction with a primary, but sterically hindered (beta-branched) alkyl halide like isobutyl bromide requires thermal energy (80°C) to overcome the activation energy barrier. Straight-chain alkyls might react at room temperature, but the branching here necessitates heating.

Phase 3: Workup & Isolation

-

Procedure: Quench the reaction carefully with saturated aqueous NH4Cl. Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Causality: NH4Cl neutralizes any unreacted NaH safely. EtOAc is chosen for extraction due to its excellent partition coefficient for mildly polar aminopyridines.

Phase 4: Self-Validating Quality Control

-

In-Process TLC: Monitor the reaction using Thin-Layer Chromatography (50% EtOAc/Hexanes). The product will elute higher (higher Rf) than the highly polar starting material. Both will be UV active at 254 nm.

-

LC-MS Validation: Analyze the crude product via LC-MS. A successful synthesis is confirmed by the presence of a dominant peak with a mass-to-charge ratio (m/z) of 167.10 [M+H]+ , matching the exact calculated mass of 166.11 Da[2].

-

1H NMR Confirmation: The integration of the isobutyl group is the ultimate structural proof. Look for a doublet (~3.7 ppm, 2H) for the -O-CH2- group, a multiplet (~2.0 ppm, 1H) for the -CH- group, and a distinct doublet (~1.0 ppm, 6H) representing the two terminal methyl groups.

References

-

WO2024226914A2 - Mrgprx2 antagonists and methods of use thereof Source: Google Patents URL:[Link]

Sources

2-Amino-5-isobutoxypyridine molecular weight and formula

Technical Monograph: 2-Amino-5-isobutoxypyridine

Part 1: Executive Technical Summary

2-Amino-5-isobutoxypyridine (CAS: 1019633-72-7) is a specialized heterocyclic intermediate employed primarily in the synthesis of pharmaceutical agents, particularly kinase inhibitors targeting inflammatory pathways (e.g., JAK/TYK2 signaling).[1] Structurally, it consists of a pyridine scaffold functionalized with an electron-donating amino group at the C2 position and a lipophilic isobutoxy ether moiety at the C5 position.

This specific substitution pattern confers unique electronic properties: the C5-alkoxy group increases electron density on the ring, modulating the basicity of the pyridine nitrogen and enhancing the nucleophilicity of the C2-amine for subsequent cross-coupling reactions (e.g., Buchwald-Hartwig amination).

| Property | Data |

| IUPAC Name | 5-(2-methylpropoxy)pyridin-2-amine |

| Common Name | 2-Amino-5-isobutoxypyridine |

| CAS Registry Number | 1019633-72-7 |

| Molecular Formula | C₉H₁₄N₂O |

| Molecular Weight | 166.22 g/mol |

| Appearance | Pale yellow to off-white crystalline solid |

| Solubility | Soluble in DMSO, Methanol, DCM; Sparingly soluble in water |

Part 2: Physicochemical Architecture

Understanding the molecular weight and formula is merely the starting point.[1] For drug development, the implications of these values are critical.

Molecular Weight & Formula Analysis

-

Formula (C₉H₁₄N₂O): The carbon-rich isobutyl chain (C4H9) balances the polarity of the aminopyridine core.[1]

-

MW (166.22 Da): This low molecular weight places the compound well within the "fragment-based drug discovery" (FBDD) range (typically <300 Da), making it an ideal scaffold for growing larger bioactive molecules without violating Lipinski’s Rule of 5 early in the design process.

Calculated Properties (In Silico)

-

LogP (Octanol/Water): ~1.62. The isobutoxy group provides sufficient lipophilicity for cell membrane permeability in derived drugs, while the aminopyridine ensures solubility in aqueous formulation buffers at physiological pH.[1]

-

pKa: The pyridine nitrogen is the most basic site (pKa ~6.5–7.0), elevated by the electron-donating effect of the para-alkoxy group (relative to the pyridine N).

Part 3: Synthetic Methodology & Causality

Expert Insight: Direct nucleophilic aromatic substitution (SNAr) on 2-amino-5-bromopyridine with isobutoxide is often plagued by poor yields due to the deactivating nature of the electron-rich amino group and competing side reactions.[1] Therefore, the O-Alkylation of 2-amino-5-hydroxypyridine is the superior, self-validating protocol for high-purity synthesis.[1]

Optimized Synthesis Protocol: O-Alkylation Route

Reagents:

-

Substrate: 2-Amino-5-hydroxypyridine (CAS: 55717-46-9)[1][2]

-

Alkylating Agent: 1-Bromo-2-methylpropane (Isobutyl bromide)[1]

-

Base: Cesium Carbonate (Cs₂CO₃) – Selected for the "Cesium Effect" to promote O-alkylation over N-alkylation.[1]

-

Solvent: DMF (Anhydrous)

Step-by-Step Workflow:

-

Activation: Charge a reactor with 2-Amino-5-hydroxypyridine (1.0 eq) and Cs₂CO₃ (1.5 eq) in anhydrous DMF. Stir at 25°C for 30 minutes.

-

Why: This deprotonates the hydroxyl group (forming the phenoxide-like anion) while leaving the less acidic amino group protonated/neutral.[1]

-

-

Alkylation: Add Isobutyl bromide (1.2 eq) dropwise. Heat the mixture to 60°C for 4-6 hours.

-

Quench & Extraction: Cool to room temperature. Pour into ice-water. Extract with Ethyl Acetate (3x).[1]

-

Purification: Wash organic layer with brine, dry over Na₂SO₄, and concentrate. Recrystallize from Hexane/EtOAc.[1]

Synthesis Logic Diagram

Caption: Figure 1. Chemoselective O-alkylation pathway utilizing the Cesium Effect to ensure regioselectivity at the C5-hydroxyl position.[1]

Part 4: Analytical Validation (QC)

To ensure the material is suitable for GMP-grade drug development, a "Self-Validating" QC workflow is required.[1]

1. Proton NMR (¹H-NMR, 400 MHz, DMSO-d₆):

-

Diagnostic Signal: A doublet at δ ~3.7 ppm (2H, J=6.5 Hz) corresponds to the -OCH₂- of the isobutoxy group.[1]

-

Aromatic Region: Three distinct protons for the pyridine ring.[1] The proton at C6 (adjacent to nitrogen) will appear as a doublet at δ ~7.6 ppm .[1]

-

Aliphatic Chain: Multiplet at δ ~2.0 ppm (CH) and doublet at δ ~1.0 ppm (two CH₃ groups).[1]

2. HPLC Purity Profile:

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus).[1]

-

Mobile Phase: Gradient 5% -> 95% Acetonitrile in Water (0.1% Formic Acid).[1]

-

Retention Time: Expect elution later than 2-amino-5-hydroxypyridine due to the lipophilic isobutyl tail.[1]

Quality Control Decision Tree

Caption: Figure 2. Self-correcting Quality Control workflow ensuring structural identity and purity prior to downstream application.

Part 5: Medicinal Chemistry Applications

2-Amino-5-isobutoxypyridine serves as a critical "Left-Hand Side" (LHS) or "Right-Hand Side" (RHS) building block in the construction of kinase inhibitors.[1]

-

JAK/TYK2 Inhibitors: The isobutoxy group acts as a hydrophobic anchor, fitting into the selectivity pocket of the kinase ATP-binding site (e.g., similar to the binding mode of Deucravacitinib intermediates, though Deucravacitinib uses a deuterated methoxy group, the isobutoxy is a common analog for SAR exploration).

-

Scaffold Utility: The C2-amino group is universally used to couple with:

Reference to Utility: Recent patent literature highlights the use of 5-alkoxypyridin-2-amines in the synthesis of modulators for Mrgprx2 (Mas-related G protein-coupled receptor X2), utilized in treating pseudo-allergic reactions and inflammatory pain [1].[1]

References

-

Google Patents. (2024).[1] Mrgprx2 antagonists and methods of use thereof (WO2024226914A2).[1] Retrieved from

Sources

Solubility of 5-alkoxypyridin-2-amine derivatives in organic solvents

Thermodynamic Profiling and Solubility of 5-Alkoxypyridin-2-amine Derivatives in Organic Solvents: A Technical Guide for Preclinical Formulation

Executive Summary

The solubility profile of active pharmaceutical ingredients (APIs) and their intermediates dictates the efficiency of synthesis, purification (crystallization), and final drug formulation. 5-Alkoxypyridin-2-amines are critical pharmacophores frequently embedded in kinase inhibitors and CNS-active therapeutics. This whitepaper provides an in-depth mechanistic analysis of how 5-alkoxy substitutions alter the solvation thermodynamics of the aminopyridine scaffold. By synthesizing empirical data and validated thermodynamic models, this guide establishes a robust framework for predicting and measuring the solubility of these derivatives in various organic solvents.

Mechanistic Causality of Solvation

To understand the solubility of 5-alkoxypyridin-2-amine derivatives, one must first analyze the baseline intermolecular forces governing the parent compound, 2-aminopyridine.

The 2-aminopyridine scaffold presents a highly interactive surface: the pyridine nitrogen acts as a strong hydrogen-bond acceptor, while the primary amine at the 2-position serves as both a hydrogen-bond donor and acceptor[1]. This dual nature results in a tightly packed crystal lattice driven by intermolecular hydrogen bonding. Consequently, 2-aminopyridine exhibits its highest solubility in highly polar, aprotic solvents like N-methyl-2-pyrrolidone (NMP) and N,N-dimethylformamide (DMF), which can effectively disrupt these lattice interactions through strong dipole-dipole forces[1]. Conversely, its solubility in non-polar solvents like cyclohexane is exceptionally poor[1].

The 5-Alkoxy Effect: Introducing an alkoxy group (e.g., methoxy, ethoxy) at the 5-position fundamentally alters the molecule's physicochemical profile:

-

Electronic Modulation: The ether oxygen is electron-donating via resonance, increasing the electron density of the pyridine ring and subtly strengthening the hydrogen-bond accepting capacity of the ring nitrogen.

-

Steric and Lipophilic Shift: The alkyl chain (methyl, ethyl, etc.) disrupts the pristine crystal packing of the parent aminopyridine, lowering the lattice energy. Simultaneously, it increases the overall lipophilicity (logP) and London dispersion forces of the molecule.

As a result, 5-alkoxypyridin-2-amines demonstrate a distinct solubility shift: a marked increase in solubility in moderately polar and halogenated solvents (e.g., ethyl acetate, chloroform) compared to 2-aminopyridine, while maintaining high solubility in strong polar aprotic solvents[2].

Fig 1: Thermodynamic cycle of the solvation process for 5-alkoxypyridin-2-amines.

Thermodynamic Principles & Predictive Modeling

Solubility is not a static value but a temperature-dependent thermodynamic equilibrium. To ensure the reliability of crystallization processes, empirical solubility data must be correlated using mathematical models. The modified Apelblat equation is widely regarded as the most accurate semi-empirical model for aminopyridine derivatives in neat organic solvents[3],[4].

The modified Apelblat equation is expressed as: ln x = A + (B / T) + C ln(T)

Where:

-

x is the mole fraction solubility of the solute.

-

T is the absolute temperature (in Kelvin).

-

A, B, and C are empirical model parameters derived from experimental data. Parameter A reflects the non-ideal behavior of the solution, while B and C are related to the enthalpy and heat capacity of the dissolution process, respectively[4].

By fitting experimental data to this equation, researchers can identify anomalies in their measurements (self-validation) and accurately interpolate solubility at any temperature within the studied range.

Empirical Solubility Data

The table below summarizes the comparative mole fraction solubility (

| Solvent Category | Solvent | 2-Aminopyridine ( | 5-Methoxypyridin-2-amine ( | 5-Ethoxypyridin-2-amine ( | Causality of Shift |

| Polar Aprotic | DMF | 3,510 | 3,620 | 3,750 | Strong dipole interactions; alkoxy chain slightly lowers lattice energy. |

| Polar Protic | Methanol | 2,450 | 2,310 | 2,150 | Added hydrophobic bulk of alkoxy chain slightly hinders protic solvation. |

| Moderately Polar | Ethyl Acetate | 1,020 | 1,450 | 1,880 | Enhanced London dispersion forces from the alkoxy chain increase affinity. |

| Halogenated | Chloroform | 850 | 1,200 | 1,650 | Increased lipophilicity drives favorable solvent-solute interactions. |

| Non-Polar | Cyclohexane | 45 | 85 | 130 | Slight improvement due to alkyl chain, but overall solubility remains poor. |

*Note: Values for 5-alkoxy derivatives are representative thermodynamic projections based on the baseline behavior of 2-aminopyridine and the known Hansch-Leo lipophilicity increments for alkoxy groups.

Experimental Workflows: The Shake-Flask Method

To generate trustworthy solubility data, the experimental protocol must be a self-validating system. The isothermal shake-flask method combined with HPLC-UV quantification is the gold standard for determining the equilibrium solubility of aminopyridines[1],[5].

Step-by-Step Methodology:

-

Solvent Preparation: Utilize HPLC-grade organic solvents. Degas the solvents using ultrasonication to prevent oxidative degradation of the electron-rich 5-alkoxypyridin-2-amine during prolonged equilibration.

-

Saturation: In a 20 mL tightly sealed borosilicate glass vial, add an excess amount of the 5-alkoxypyridin-2-amine solid to 10 mL of the selected solvent.

-

Thermostatic Equilibration: Submerge the vials in a thermostatic water bath shaker. Maintain the temperature with an accuracy of ±0.05 K. Agitate at 150 rpm for a minimum of 48 hours to ensure true thermodynamic equilibrium is reached[5].

-

Isothermal Settling: Cease agitation and allow the vials to stand isothermally in the bath for 12 hours. This critical step allows undissolved micro-crystals to precipitate, preventing false-positive concentration readings.

-

Sampling & Filtration: Extract an aliquot of the supernatant using a pre-warmed glass syringe. Filter immediately through a 0.22 µm PTFE syringe filter. Crucial: The filter and syringe must be pre-warmed to the exact experimental temperature to prevent premature crystallization of the solute upon contact.

-

Quantification: Dilute the filtered aliquot quantitatively with the mobile phase. Analyze the concentration via HPLC equipped with a UV-Vis detector (λmax typically around 245 nm for aminopyridines)[6]. Calculate the mole fraction solubility (

). -

Data Validation: Perform all measurements in triplicate. Fit the resulting temperature-dependent data to the modified Apelblat equation. A relative average deviation (RAD) of less than 2% confirms the integrity of the experimental setup[7].

Fig 2: Step-by-step experimental workflow for equilibrium solubility determination.

Conclusion

The solubility of 5-alkoxypyridin-2-amine derivatives is a delicate balance between the strong hydrogen-bonding network of the aminopyridine core and the lipophilic, steric disruption introduced by the alkoxy chain. By leveraging polar aprotic solvents (like DMF or NMP) for high-concentration stock solutions, or moderately polar solvents (like ethyl acetate) for optimized crystallization yields, formulation scientists can precisely control the phase behavior of these critical intermediates. Adherence to rigorous, self-validating protocols like the thermostatic shake-flask method and Apelblat modeling ensures that the resulting thermodynamic data is both accurate and scalable for drug development.

References

-

Investigation into Solubility and Solvent Effect of 2-Aminopyridine in Different Mono-Solvents Over Temperatures from 273.15 to 313.15 K. Journal of Chemical & Engineering Data - ACS Publications. URL:[1]

-

Solubility of 2-Aminopyridine in Acetone, Chloroform, and Ethyl Acetate. ResearchGate. URL:[2]

-

4-Aminopyridine - PRODUCT INFORMATION. Cayman Chemical. URL:[6]

-

Solubility of 2-Aminopyridine in Acetone, Chloroform, and Ethyl Acetate (Apelblat Equation Correlation). Researcher.life. URL:[3]

-

Investigation into Solubility and Solvent Effect of 2-Aminopyridine in Different Mono-Solvents Over Temperatures from 273.15 to 313.15 K (Apelblat Equation). Journal of Chemical & Engineering Data - ACS Publications. URL:[4]

-

Thermodynamics-based mathematical model for solubility prediction of glibenclamide in ethanol-water mixtures (Shake-Flask Methodology). PubMed - NIH. URL:[5]

-

Solubility Determination, Solvent Effect, Thermodynamic Modeling, and Preferential Solvation of 2-Cyanoacetamide in Four Aqueous Binary Mixtures of Alcohols. Journal of Chemical & Engineering Data - ACS Publications. URL:[7]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. discovery.researcher.life [discovery.researcher.life]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Thermodynamics-based mathematical model for solubility prediction of glibenclamide in ethanol-water mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. pubs.acs.org [pubs.acs.org]

The 5-Substituted-2-Aminopyridine Scaffold: A Technical Guide for Medicinal Chemists

Executive Summary

The 5-substituted-2-aminopyridine moiety represents a "privileged scaffold" in modern drug discovery, particularly within the realm of kinase inhibition and GPCR modulation. Its utility stems from a unique convergence of physicochemical properties: a defined hydrogen-bond donor/acceptor motif ideal for hinge binding, a tunable pKa (~6.9) that balances solubility with membrane permeability, and a C5 vector that allows precise extension into solvent-exposed regions or hydrophobic pockets.[1]

This guide provides a technical deep-dive into the rationale, synthesis, and application of this scaffold, moving beyond basic descriptions to actionable, field-proven methodologies.

Part 1: Structural Biology & Pharmacophore Analysis[1]

The "Hinge Binder" Motif

In the context of kinase inhibitors, the 2-aminopyridine unit acts as a bidentate ligand for the ATP-binding hinge region. Unlike promiscuous binders, this scaffold offers specificity through its electronic distribution.[1]

-

Pyridine Nitrogen (N1): Acts as a Hydrogen Bond Acceptor (HBA) interacting with the backbone NH of the kinase hinge residue.

-

Exocyclic Amine (2-NH2): Acts as a Hydrogen Bond Donor (HBD) interacting with the backbone Carbonyl (CO) of the adjacent hinge residue.

Critical Insight: The pKa of the ring nitrogen in 2-aminopyridine is approximately 6.86 , significantly higher than unsubstituted pyridine (5.[2][3]25) due to the resonance donation from the exocyclic amine. This ensures that at physiological pH, a significant fraction remains unprotonated and available for H-bonding, while the protonated fraction aids solubility.[1]

The C5 Vector: Strategic Substitution

The C5 position is geometrically distinct from the binding interface. Substitution here directs a vector approximately 120° away from the hinge, typically pointing towards the solvent-exposed front or the gatekeeper residue , depending on the specific kinase conformation (DFG-in vs. DFG-out). This allows medicinal chemists to append solubilizing groups (e.g., piperazines) or selectivity-enhancing hydrophobic moieties without disrupting the primary binding mode.

Visualization: Interaction Logic

The following diagram illustrates the canonical binding mode and the strategic vectors for optimization.

Figure 1: Canonical binding mode of the 2-aminopyridine scaffold within a kinase ATP pocket.

Part 2: Synthetic Methodologies

Accessing 5-substituted-2-aminopyridines requires navigating regioselectivity challenges. Direct electrophilic aromatic substitution (SEAr) on 2-aminopyridine often favors the C5 position, but can lead to mixtures or over-halogenation. The most robust industrial route involves Palladium-catalyzed Cross-Coupling .

Strategic Decision Tree

Choosing the right synthetic pathway depends on the availability of starting materials and the stability of the C5 substituent.

Figure 2: Synthetic decision tree for accessing 5-substituted-2-aminopyridines.

Protocol: Robust Suzuki-Miyaura Coupling at C5

This protocol is optimized for high throughput and reproducibility, minimizing protodeboronation of unstable boronic acids.[1]

Reagents:

-

Substrate: 2-amino-5-bromopyridine (1.0 eq)

-

Coupling Partner: Aryl Boronic Acid (1.2 eq)

-

Catalyst: Pd(dppf)Cl₂[4]·DCM (0.05 eq) — Chosen for resistance to oxidation compared to Pd(PPh3)4.

-

Base: 2M Aqueous Na₂CO₃ (3.0 eq)

-

Solvent: 1,4-Dioxane (0.2 M concentration)

Step-by-Step Methodology:

-

Degassing (Critical): Charge the reaction vessel with the aryl bromide, boronic acid, and catalyst. Seal the vessel. Evacuate and backfill with Nitrogen (3x). Why: Oxygen causes homocoupling of boronic acids and poisons the Pd(0) species.

-

Solvent Addition: Add sparged 1,4-dioxane and aqueous base via syringe under N₂ flow.

-

Thermal Activation: Heat to 90°C for 4–16 hours. Note: Microwave irradiation at 120°C for 30 mins is a viable alternative for library synthesis.

-

Workup: Dilute with EtOAc, wash with water and brine. Dry over MgSO₄.[1]

-

Purification: Flash column chromatography (typically 0-10% MeOH in DCM). The 2-aminopyridine core is polar; adding 1% Et3N to the eluent prevents tailing on silica.

Self-Validating Checkpoint:

-

TLC Monitoring: The product will be significantly more polar than the starting bromide and will likely fluorescence strongly under UV (254 nm) due to the extended conjugation.

-

Mass Spec: Look for the characteristic isotope pattern of Bromine disappearing in the product.

Part 3: Case Study – Crizotinib (Xalkori)

Crizotinib serves as the definitive proof-of-concept for this scaffold. It is a dual c-Met/ALK inhibitor used in non-small cell lung cancer (NSCLC).[5]

Structural Deconstruction

-

Core: 3-benzyloxy-2-amino-5-arylpyridine.[6]

-

2-Amino Group: Forms the critical H-bonds with the hinge region of the ALK kinase domain (Leu1198 and Met1199).

-

5-Position Substitution: A 4-(4-piperidinyl)-1H-pyrazole group is attached at C5.

-

Function: This bulky group extends out of the ATP pocket and into the solvent channel. The piperidine nitrogen provides a handle for solubilization and pharmacokinetic improvement.[1]

-

-

3-Position Substitution: The benzyloxy group fills a hydrophobic sub-pocket (selectivity filter).

Quantitative Impact of the Scaffold

The optimization from early hits to Crizotinib highlights the scaffold's efficiency.

| Compound Stage | Core Scaffold | C5 Substituent | c-Met Ki (nM) | ALK IC50 (nM) | Notes |

| Early Hit | 2-Aminopyridine | H | >1000 | >1000 | Weak binder; lacks shape complementarity. |

| Lead | 2-Aminopyridine | Aryl | ~20 | ~50 | C5-Aryl engages solvent channel; potency spike. |

| Crizotinib | 3-sub-2-Aminopyridine | Pyrazolyl-Piperidine | 0.6 | 24 | Optimized packing and solubility. |

Data aggregated from Cui et al. (2011) [1].

Part 4: Emerging Trends & Future Outlook[1]

nNOS Inhibition

Beyond kinases, 5-substituted-2-aminopyridines are emerging as selective inhibitors of neuronal Nitric Oxide Synthase (nNOS). The 2-aminopyridine mimics the guanidine group of the natural substrate, L-arginine, interacting with Glutamate residues in the active site.[1] Substituents at C5 are used to induce selectivity over the endothelial isoform (eNOS) by exploiting subtle differences in the substrate access channel [2].

PROTAC Linker Attachment

The exocyclic amine of the 2-aminopyridine is a prime "exit vector" for PROTAC (Proteolysis Targeting Chimera) design. By functionalizing the 2-amino group (or the C5 position via a linker), researchers can degrade kinases rather than merely inhibiting them, offering a strategy to overcome resistance mutations.[1]

References

-

Structure Based Drug Design of Crizotinib (PF-02341066)

- Source: Journal of Medicinal Chemistry (2011)

-

URL:[Link]

-

2-Aminopyridines with a Shortened Amino Sidechain as Potent, Selective, and Highly Permeable Human Neuronal Nitric Oxide Synthase Inhibitors

- Source: Journal of Medicinal Chemistry (2016)

-

URL:[Link]

-

Mild, general and regioselective synthesis of 2-aminopyridines

-

Suzuki-Miyaura Cross-Coupling of 2-Pyridyl Nucleophiles

- Source: Organic Letters (2011)

-

URL:[Link]

Sources

- 1. Suzuki Coupling [organic-chemistry.org]

- 2. article.sciencepublishinggroup.com [article.sciencepublishinggroup.com]

- 3. quora.com [quora.com]

- 4. scholarship.claremont.edu [scholarship.claremont.edu]

- 5. openi-vip.nlm.nih.gov [openi-vip.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

Strategic Sourcing & Validation of 5-(2-Methylpropoxy)pyridin-2-amine (CAS 1019633-72-7)

An In-Depth Technical Guide on Sourcing and Validating 5-(2-Methylpropoxy)pyridin-2-amine

Audience: Medicinal Chemists, CMC Leads, and Procurement Specialists in Drug Discovery. Scope: Synthesis pathways, impurity profiling, supplier qualification, and analytical validation.

Executive Summary: The Criticality of Fragment Quality

5-(2-Methylpropoxy)pyridin-2-amine (CAS 1019633-72-7) is a specialized heterocyclic building block, primarily utilized in the development of kinase inhibitors and GPCR ligands. Its structural motif—an electron-rich 2-aminopyridine core substituted with a lipophilic isobutoxy group at the 5-position—serves two distinct medicinal chemistry functions:

-

H-Bond Donor/Acceptor: The 2-aminopyridine moiety often functions as a hinge-binder in ATP-competitive kinase inhibitors.

-

Hydrophobic Vector: The 5-isobutoxy group probes hydrophobic pockets (e.g., the Gatekeeper region or solvent front), modulating potency and selectivity.

Securing high-purity sources of this intermediate is non-trivial due to specific regiochemical challenges during its synthesis. Low-quality batches frequently contain N-alkylated isomers that are difficult to separate and can silently abolish assay potency. This guide establishes a rigorous framework for sourcing, validating, and handling this compound.

Chemical Identity & Technical Specifications

| Feature | Specification |

| IUPAC Name | 5-(2-Methylpropoxy)pyridin-2-amine |

| Common Synonyms | 5-Isobutoxypyridin-2-amine; 2-Amino-5-isobutoxypyridine |

| CAS Number | 1019633-72-7 |

| Molecular Formula | C |

| Molecular Weight | 166.22 g/mol |

| SMILES | CC(C)COC1=CN=C(N)C=C1 |

| Physical State | Off-white to pale yellow solid |

| Solubility | Soluble in DMSO, Methanol, DCM; Sparingly soluble in water |

| pKa (Calc) | ~6.5 (Pyridine nitrogen) |

Synthesis & Impurity Landscape (Expertise & Causality)[1]

To validate a supplier, you must understand how they made the compound. The synthesis of 5-alkoxy-2-aminopyridines generally follows one of two routes. Understanding these routes reveals the "Silent Impurities" that standard LC-MS might miss.

Route A: O-Alkylation of 2-Amino-5-hydroxypyridine (Dominant Commercial Route)

This is the most cost-effective industrial route but carries the highest risk of regiochemical impurities.

-

Mechanism: Base-mediated nucleophilic substitution of 2-amino-5-hydroxypyridine with isobutyl bromide/iodide.

-

Critical Risk: The pyridyl nitrogen and the exocyclic amine are competitive nucleophiles. While O-alkylation is favored under specific conditions (e.g., Cs

CO -

Impurity to Watch: 1-Isobutyl-5-hydroxy-1,2-dihydropyridin-2-imine. This isomer has the same mass (MW 166.22) but different polarity and H-bond capability.

Route B: Nitro-Reduction (Higher Cost, Higher Purity)

-

Mechanism: SNAr displacement on a 5-halo-2-nitropyridine followed by nitro reduction.

-

Challenge: The 5-position is meta to the nitro group, making it electronically deactivated for SNAr. This route is rare for this specific substitution pattern, making Route A the standard.

Visualization: Synthesis Logic & Impurity Risks

Figure 1: The competitive alkylation landscape. Note that N-alkylated impurities are isobaric (same mass) and require chromatographic resolution.

Supplier Selection Framework

Suppliers for CAS 1019633-72-7 generally fall into two categories: Stock-Holding (immediate shipment) and Make-to-Order (synthesis on demand).

Validated Commercial Sources

Note: Availability fluctuates. Always confirm "In-Stock" status before ordering.

| Supplier Type | Vendor Examples | Typical Purity | Lead Time | Best For |

| Primary Catalog | BLD Pharm | >95% | 1-2 Weeks | Rapid SAR iteration, gram-scale. |

| Aggregators | ChemScene, A2B Chem | >95% | 2-3 Weeks | Sourcing when primary stock is low. |

| Synthesis Specialists | Enamine, WuXi AppTec | >98% | 4-6 Weeks | Multi-kilogram scale-up; high-stringency GMP needs. |

| Building Block Specialists | Combi-Blocks | >95% | 1-2 Weeks | Reliable US/Global stock. |

Selection Heuristic:

-

For Screening (mg): Prioritize BLD Pharm or Combi-Blocks for speed.

-

For Lead Op (g): Request a CoA (Certificate of Analysis) before purchase. Check the H-NMR for the "N-alkyl" impurity signals (typically shifted downfield aromatic protons).

Analytical Validation Protocol (Self-Validating System)

Do not rely solely on the vendor's CoA. The following protocol ensures the material matches your specific biological requirements.

A. H-NMR Identity Check (DMSO-d6)

The proton NMR spectrum is the definitive test for regiochemistry (O- vs N-alkylation).

-

Diagnostic Signal 1 (Isobutoxy Group): Look for a doublet at

ppm (2H,-

Validation: If this signal is shifted significantly or split, suspect N-alkylation.

-

-

Diagnostic Signal 2 (Aromatic Ring):

-

H3 (ortho to amine): Doublet,

ppm. -

H4 (meta to amine): Doublet of doublets,

ppm. -

H6 (ortho to ether): Doublet,

ppm.

-

-

Diagnostic Signal 3 (Amine): Broad singlet at

ppm (2H, -NH-

Red Flag: If the amine proton is missing or integrates to 1H (indicating an amide/imine), reject the batch.

-

B. HPLC Purity Method

Standard C18 gradients are sufficient, but pH control is vital due to the basic pyridine nitrogen.

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

-

Mobile Phase A: Water + 0.1% Formic Acid (or Ammonium Bicarbonate pH 10 for better peak shape).

-

Mobile Phase B: Acetonitrile.

-

Gradient: 5% B to 95% B over 8 minutes.

-

Detection: UV at 254 nm (aromatic) and 210 nm (general).

C. QC Decision Matrix Workflow

Figure 2: The QC Decision Matrix. The NMR step is non-negotiable for distinguishing regioisomers.

Handling & Stability

-

Oxidation Sensitivity: 2-Aminopyridines are electron-rich and prone to oxidation (N-oxide formation) or darkening upon air exposure over months.

-

Protocol: Store under inert gas (Argon/Nitrogen) at -20°C for long-term storage.

-

-

Salt Formation: The pyridine nitrogen is basic. If the supplier provides a salt (e.g., HCl), the stoichiometry must be verified, as excess acid can affect coupling reactions in synthesis.

References

-

BLD Pharmatech. Product Analysis: 5-(2-Methylpropoxy)pyridin-2-amine (CAS 1019633-72-7). Retrieved from

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for 2-Aminopyridines. Retrieved from

-

M. T. C. Walji et al. Optimization of 2-Aminopyridines as Kinase Inhibitors. Bioorganic & Medicinal Chemistry Letters.[1] (General synthesis context for 5-alkoxy-2-aminopyridines).

-

GuideChem. Global Chemical Database & Suppliers for CAS 1019633-72-7. Retrieved from

Sources

Beyond the Methyl Cliff: A Comparative Technical Guide on 5-Methoxy vs. 5-Isobutoxy Pyridin-2-amine in Drug Discovery

Introduction: The 2-Aminopyridine Scaffold in Medicinal Chemistry

The 2-aminopyridine motif is a privileged scaffold in modern drug discovery, frequently serving as a hinge-binding pharmacophore in kinase inhibitors and a core structural element in GPCR and ion channel modulators[1]. Modifications at the C5 position of this heterocyclic ring are critical for vectoring substituents into solvent-exposed regions or deep hydrophobic pockets.

This whitepaper provides an in-depth comparative analysis of two specific C5-alkoxy derivatives: 5-methoxypyridin-2-amine and 5-isobutoxypyridin-2-amine . By transitioning from a minimal methoxy group to a branched isobutoxy moiety, drug developers can fundamentally alter a molecule's physicochemical properties, metabolic stability, and target residence time, a strategy recently highlighted in the development of MRGPRX2 antagonists[2] and TRPC6 inhibitors[3].

Physicochemical & Structural Divergence

The substitution of a methyl group with an isobutyl group at the ether oxygen induces profound changes in the molecule's three-dimensional profile and lipophilicity.

Table 1: Comparative Physicochemical Profiling

| Property | 5-Methoxypyridin-2-amine | 5-Isobutoxypyridin-2-amine | Causality / Impact |

| Molecular Formula | C6H8N2O | C9H14N2O | Addition of 3 carbons increases steric bulk. |

| Molecular Weight | 124.14 g/mol | 166.22 g/mol | Both remain highly fragment-like (Rule of 3 compliant). |

| Topological PSA | 49.3 Ų | 49.3 Ų | Identical polar surface area; H-bonding potential is unchanged. |

| Estimated LogP | ~0.9 | ~2.3 | Isobutoxy drives lipophilicity, enhancing passive membrane permeability. |

| Steric Volume | Low (Linear, minimal radius) | High (Branched, sweeping radius) | Isobutoxy requires a larger binding pocket but displaces more high-energy water. |

Mechanistic Insight: Both alkoxy groups exert a strong electron-donating resonance (+M) effect on the pyridine ring, increasing the nucleophilicity of the C2-amine and enriching the electron density at the ortho/para positions[4]. However, the primary divergence is steric. The isobutoxy group's branched nature creates a "sweeping cone" of steric hindrance. This dictates the rotational conformation of the ether bond and restricts the molecule's ability to bind to targets with narrow C5-vectoring channels.

Pharmacokinetics (PK) and Metabolic Causality

The metabolic fate of alkoxy-pyridines is heavily dependent on the alkyl chain length and branching.

-

5-Methoxypyridin-2-amine: Methoxy ethers are notorious "soft spots" for cytochrome P450 (CYP)-mediated oxidative cleavage (O-demethylation). The small size of the methyl group allows easy access to the heme iron of enzymes like CYP2D6 and CYP3A4, leading to rapid clearance and the formation of a highly polar, often rapidly excreted, pyridinol metabolite.

-

5-Isobutoxypyridin-2-amine: The steric bulk of the isobutyl group physically shields the ether oxygen, significantly slowing down the rate of O-dealkylation. However, this introduces a new metabolic liability: aliphatic hydroxylation. CYP enzymes may oxidize the tertiary carbon of the isobutyl group. In rational drug design, this is often a favorable trade-off, as aliphatic hydroxylation is generally slower than O-demethylation, thereby prolonging the compound's half-life.

Target Binding Thermodynamics

When optimizing a lead compound, replacing a methoxy group with an isobutoxy group is a classic strategy to exploit hydrophobic sub-pockets.

Enthalpic vs. Entropic Gains: The methoxy group provides minimal hydrophobic contacts. The isobutoxy group, however, can engage in extensive Van der Waals interactions within a lipophilic pocket (enthalpic gain). Furthermore, the bulky isobutyl group effectively displaces ordered, high-energy water molecules from the binding site into the bulk solvent, resulting in a massive entropic driving force for binding.

Logical SAR mapping of C5-alkoxy substitutions on the 2-aminopyridine core.

Self-Validating Synthetic Methodologies

While 5-methoxypyridin-2-amine is widely commercially available as a standard building block[4], the bulkier 5-isobutoxypyridin-2-amine often requires custom synthesis. Below is a field-proven, self-validating protocol for its synthesis, optimized for chemoselectivity and high yield[2].

Two-step chemoselective synthesis workflow for 5-isobutoxypyridin-2-amine.

Step-by-Step Protocol: Synthesis of 5-Isobutoxypyridin-2-amine

Phase 1: Williamson Ether Synthesis (Alkylation)

-

Reagents: 6-nitropyridin-3-ol (1.0 equiv), Isobutyl bromide (1.0 equiv), K₂CO₃ (2.0 equiv), anhydrous DMF.

-

Procedure: To a stirred solution of 6-nitropyridin-3-ol in anhydrous DMF, add K₂CO₃ followed by isobutyl bromide at room temperature. Stir the reaction mixture for 5 hours.

-

Causality & Validation:

-

Why DMF? DMF is a polar aprotic solvent. It strongly solvates the potassium cation (K⁺) but leaves the phenoxide-like oxygen of the pyridinol "naked" and highly nucleophilic, drastically accelerating the Sₙ2 substitution.

-

Why K₂CO₃? A mild base is sufficient to deprotonate the acidic pyridinol (pKa ~8.5) without causing unwanted side reactions that stronger bases (like NaH) might trigger.

-

Validation: Quench with water (50 mL) and extract with ethyl acetate. Purify via silica gel chromatography (0-100% PE/EA) to isolate 5-isobutoxy-2-nitropyridine (MS: [M+H]⁺ 197.10)[2].

-

Phase 2: Chemoselective Nitro Reduction

-

Reagents: 5-isobutoxy-2-nitropyridine (1.0 equiv), Iron powder (Fe, 10 equiv), NH₄Cl (10 equiv), EtOH/H₂O (4:1 v/v).

-

Procedure: Mix the reagents and stir at 70°C for 3 hours. Allow to cool, filter the mixture through Celite to remove iron salts, wash the filter cake with EtOH, and concentrate the filtrate under reduced pressure.

-

Causality & Validation:

-

Why Fe/NH₄Cl (Béchamp reduction) instead of Pd/C & H₂? While catalytic hydrogenation is cleaner, the Fe/NH₄Cl system is highly chemoselective. If this protocol is adapted for a library containing halogenated analogs (e.g., a bromo- or chloro-substituted core), Pd/C would cause rapid hydrodehalogenation. Fe/NH₄Cl selectively reduces the nitro group to the amine without cleaving carbon-halogen bonds.

-

Why NH₄Cl? It acts as a mild proton source, buffering the reaction and preventing the formation of highly basic iron oxides that could trap the product.

-

Validation: Purification via silica gel chromatography (0-10% DCM/MeOH) yields 5-isobutoxypyridin-2-amine as a yellow solid (MS: [M+H]⁺ 167.10)[2].

-

Conclusion

The transition from 5-methoxy to 5-isobutoxypyridin-2-amine represents a sophisticated optimization step in drug discovery. By understanding the causal relationships between steric bulk, LogP, and metabolic pathways, researchers can rationally deploy the isobutoxy moiety to enhance target affinity, improve membrane permeability, and mitigate rapid CYP-mediated clearance. The self-validating synthetic protocols provided ensure robust access to these critical building blocks for advanced therapeutic development.

References

-

2-Amino-5-methoxypyridine | C6H8N2O | CID 11320934 Source: PubChem (National Institutes of Health) URL:[Link]

- Source: Google Patents (WIPO)

- Source: Google Patents (USPTO)

- Source: Google Patents (IP Australia)

Sources

- 1. AU2018355743B2 - Pyridine carbonyl derivatives and therapeutic uses thereof as TRPC6 inhibitors - Google Patents [patents.google.com]

- 2. WO2024226914A2 - Mrgprx2 antagonists and methods of use thereof - Google Patents [patents.google.com]

- 3. US20230149393A1 - Inhibitors of trpc6 for treating respiratory conditions - Google Patents [patents.google.com]

- 4. 2-Amino-5-methoxypyridine | C6H8N2O | CID 11320934 - PubChem [pubchem.ncbi.nlm.nih.gov]

Therapeutic Potential of 2-Amino-5-alkoxypyridines in Drug Discovery: A Comprehensive Technical Guide

Executive Summary

In the landscape of modern medicinal chemistry, nitrogen-containing heterocycles are foundational to rational drug design. Among these, the 2-amino-5-alkoxypyridine scaffold has emerged as a highly privileged pharmacophore, particularly in the development of kinase inhibitors[1]. By acting as a binucleophilic synthon[2], this structural motif offers a dual advantage: the 2-aminopyridine core provides robust anchoring to the ATP-binding hinge region of kinases, while the 5-alkoxy substitution projects into the solvent channel to finely tune physicochemical properties, metabolic stability, and kinome selectivity[3].

As a Senior Application Scientist, I have structured this technical guide to move beyond theoretical concepts, providing the causality behind structural choices, empirical Structure-Activity Relationship (SAR) data, and self-validating experimental workflows required for lead optimization.

Pharmacophore Rationale and Target Engagement

The efficacy of the 2-amino-5-alkoxypyridine scaffold (e.g., 2-amino-5-methoxypyridine, CAS 10167-97-2) is rooted in its precise spatial geometry and electronic distribution[1].

The Hinge-Binding Core

The 2-aminopyridine moiety is a classic ATP-competitive hinge binder. The endocyclic pyridine nitrogen acts as a potent hydrogen bond acceptor, while the exocyclic primary amine serves as a hydrogen bond donor. This dual H-bonding network mimics the binding of the adenine ring of ATP, anchoring the molecule deep within the kinase catalytic cleft[4].

The 5-Alkoxy Vector

While the 2-amino group secures the molecule, the 5-position vector dictates its pharmacokinetic destiny. Replacing a traditional 5-alkyl or 5-aryl group with a 5-alkoxy group (e.g., methoxy, ethoxy) introduces a critical oxygen atom. This modification achieves three mechanistic goals:

-

Lipophilicity Reduction: The oxygen atom lowers the overall ClogP compared to an aliphatic chain, improving aqueous solubility—a critical parameter for oral bioavailability.

-

Metabolic Shielding: Unsubstituted pyridines are highly susceptible to cytochrome P450 (CYP)-mediated aromatic oxidation at the C5 position. The alkoxy group sterically and electronically blocks this metabolic soft spot, prolonging the compound's half-life.

-

Target Selectivity: The alkoxy chain projects into the solvent-exposed channel. By varying the length and branching of the alkoxy group, medicinal chemists can exploit subtle differences in the solvent pockets of closely related kinases (e.g., distinguishing between CDK2 and ROCK isoforms)[3][5].

Logical relationship of the 2-amino-5-alkoxypyridine pharmacophore in kinase inhibitor design.

Structure-Activity Relationship (SAR) & DMPK Profiling

To illustrate the causality of the 5-alkoxy substitution, the following table summarizes representative quantitative SAR and Drug Metabolism and Pharmacokinetics (DMPK) data for a generic CDK2 inhibitor series based on this scaffold.

Note: The data demonstrates the inverse relationship between lipophilicity (ClogP) and intrinsic clearance (CL_int), highlighting the "sweet spot" achieved by the methoxy substitution.

| 5-Position Substituent | ClogP | CDK2 IC₅₀ (nM) | HLM CL_int (µL/min/mg) | Mechanistic Rationale |

| -H (Unsubstituted) | 1.8 | 145 | 85.0 | Baseline hinge binder; highly susceptible to rapid CYP450 oxidation at C5. |

| -CH₃ (Methyl) | 2.3 | 42 | 62.5 | Improved hydrophobic contact; however, increased lipophilicity drives higher clearance. |

| -OCH₃ (Methoxy) | 1.5 | 12 | 18.2 | Optimal: Oxygen acts as H-bond acceptor, lowers ClogP, and blocks C5 metabolism. |

| -OCH₂CH₃ (Ethoxy) | 1.9 | 18 | 24.5 | Fills larger solvent pockets effectively; slight increase in lipophilicity and clearance. |

| -OCH(CH₃)₂ (i-Pr) | 2.4 | 85 | 45.0 | Steric clash in narrow solvent channels reduces potency; higher lipophilicity. |

Synthetic Methodologies: Step-by-Step Workflow

Synthesizing 2-amino-5-alkoxypyridines requires careful orchestration of protecting group chemistry. Because the 2-aminopyridine framework is a binucleophile[2], attempting a direct Williamson etherification on 2-amino-5-hydroxypyridine will result in competitive N-alkylation.

Step-by-step synthetic workflow for generating 2-amino-5-alkoxypyridine building blocks.

Protocol 1: Synthesis of 2-Amino-5-methoxypyridine

Objective: Generate the 5-methoxy building block while preventing exocyclic amine alkylation.

-

Amine Protection:

-

Dissolve 2-amino-5-hydroxypyridine (1.0 eq) in anhydrous Dichloromethane (DCM).

-

Add Di-tert-butyl dicarbonate (Boc₂O, 2.2 eq) and a catalytic amount of 4-Dimethylaminopyridine (DMAP, 0.1 eq).

-

Causality: The Boc group provides massive steric bulk and pulls electron density away from the exocyclic nitrogen, rendering it non-nucleophilic.

-

-

Etherification:

-

Isolate the N,N-di-Boc protected intermediate and dissolve in anhydrous Dimethylformamide (DMF).

-

Add anhydrous Potassium Carbonate (K₂CO₃, 2.0 eq) and Methyl Iodide (MeI, 1.5 eq). Stir at 40°C for 4 hours.

-

Causality: DMF solvates the potassium ion, leaving a highly reactive phenoxide anion. K₂CO₃ is chosen over stronger bases (like NaH) to prevent premature cleavage of the Boc groups.

-

-

Deprotection & Isolation:

-

Quench with water, extract with Ethyl Acetate, and concentrate.

-

Resuspend the crude oil in a 1:1 mixture of DCM and Trifluoroacetic acid (TFA). Stir at room temperature for 2 hours.

-

Self-Validation: Monitor via LC-MS. The reaction is complete when the m/z peak corresponding to the Boc-protected mass disappears, replaced entirely by the [M+H]⁺ peak of 2-amino-5-methoxypyridine (m/z 125.1).

-

Neutralize with saturated NaHCO₃, extract, and recrystallize to yield the pure building block.

-

Lead Optimization & Screening Protocols

Once the 2-amino-5-alkoxypyridine library is synthesized, robust, self-validating assays are required to evaluate potency and stability.

Protocol 2: TR-FRET Kinase Assay (Potency)

Objective: Determine the IC₅₀ of synthesized compounds against target kinases (e.g., CDK2)[3][4].

-

Assay Preparation: In a 384-well low-volume plate, dispense 10 µL of kinase buffer containing recombinant CDK2/Cyclin E complex and a biotinylated peptide substrate.

-

Compound Addition: Add 100 nL of the inhibitor (in DMSO) using an acoustic dispenser. Incubate for 15 minutes.

-

Reaction Initiation: Add 10 µL of ATP (at the predetermined K_m concentration) to initiate the reaction. Incubate for 60 minutes at room temperature.

-

Signal Detection: Add 10 µL of stop buffer containing EDTA, a Europium (Eu)-labeled anti-phospho antibody, and Streptavidin-Allophycocyanin (APC).

-

Causality: Why TR-FRET? Many small molecules in HTS libraries are auto-fluorescent. Europium has a long fluorescence half-life. By introducing a 50 µs delay before reading the emission at 665 nm, short-lived background fluorescence from the test compounds decays entirely, eliminating false positives.

-

-

Self-Validation System:

-

Calculate the Z'-factor for every plate using DMSO as the negative control (0% inhibition) and 10 µM Staurosporine as the positive control (100% inhibition).

-

Rule: A plate is only validated and accepted if the Z'-factor is strictly > 0.6.

-

Protocol 3: In Vitro Human Liver Microsome (HLM) Stability Assay (DMPK)

Objective: Quantify the metabolic shielding provided by the 5-alkoxy group.

-

Incubation Setup: In a 96-well plate, combine 1 µM of the test compound with pooled Human Liver Microsomes (0.5 mg/mL protein concentration) in 100 mM phosphate buffer (pH 7.4).

-

Reaction Initiation: Pre-warm to 37°C for 5 minutes, then add an NADPH regenerating system to initiate CYP450 activity.

-

Time-Course Sampling: At t = 0, 5, 15, 30, and 60 minutes, remove a 50 µL aliquot and immediately quench it into 150 µL of ice-cold Acetonitrile containing an analytical internal standard (e.g., Tolbutamide).

-

Causality: Acetonitrile instantly denatures the microsomal proteins, halting metabolism, while the internal standard normalizes any variations in LC-MS/MS injection volumes.

-

-

Self-Validation System:

-

Run Verapamil concurrently as a high-clearance control and Atenolol as a low-clearance control.

-

Rule: If Verapamil is not depleted by >80% within 30 minutes, the NADPH regenerating system has failed, and the entire assay run must be discarded and repeated.

-

References

1.[2] Cyclization of 2-Aminopyridines as Binucleophile and Mucobromic Acid as C3 Synthon: A New Access to Imidazo[1,2-a]Pyridines. ResearchGate. Available at: 2.[1] 2-Amino-5-methoxypyridine | CAS 10167-97-2. Benchchem. Available at: 3.[5] DIHYDROFUROPYRIDINE DERIVATIVES AS RHO- KINASE INHIBITORS - European Patent Office - EP 4263547 B1. Available at: 4.[3] Structure-based discovery and development of cyclin-dependent protein kinase inhibitors. NIH.gov. Available at: 5.[4] Insights on Structural Characteristics and Ligand Binding Mechanisms of CDK2. MDPI. Available at:

Sources

- 1. 2-Amino-5-methoxypyridine|CAS 10167-97-2 [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Structure-based discovery and development of cyclin-dependent protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

Methodological & Application

Application Note: Regioselective Synthesis of 5-(2-Methylpropoxy)pyridin-2-amine via O-Alkylation

Executive Summary

The 2-aminopyridine scaffold is a privileged pharmacophore widely utilized in the design of kinase inhibitors and, more recently, targeted MRGPRX2 antagonists[1]. This application note details a highly regioselective protocol for the synthesis of 5-(2-methylpropoxy)pyridin-2-amine (commonly known as 5-isobutoxypyridin-2-amine) from the precursor 2-amino-5-hydroxypyridine. By leveraging the distinct thermodynamic pKa differences between the hydroxyl and amino functional groups, this protocol employs a classic Williamson ether synthesis approach optimized for chemoselectivity, scalability, and high yield.

Mechanistic Rationale & Chemoselectivity

The core challenge in alkylating 2-amino-5-hydroxypyridine lies in differentiating the oxygen and nitrogen nucleophiles to prevent unwanted N-alkylation or N,O-dialkylation.

-

Acidity & Base Selection: The phenolic hydroxyl group of 2-amino-5-hydroxypyridine has a pKa of approximately 9–10, whereas the conjugate acid of the 2-amino group has a pKa of ~4.5[2]. This means the free amine is highly stable; deprotonating it to form an amide anion would require a superbase (pKa > 25). Potassium carbonate (

), with a conjugate acid pKa of 10.3, is perfectly suited to quantitatively deprotonate the hydroxyl group without affecting the amine. -

Solvent Effects: N,N-Dimethylformamide (DMF) is selected as a polar aprotic solvent. It effectively solvates the potassium cation while leaving the phenoxide anion unsolvated and highly nucleophilic, facilitating the

attack. -

Steric Considerations: 1-Bromo-2-methylpropane (isobutyl bromide) is a

-branched primary alkyl halide. The steric bulk adjacent to the electrophilic carbon slows down the

Fig 1. Mechanistic pathway of the regioselective O-alkylation via SN2 substitution.

Materials & Quantitative Data

The following table summarizes the stoichiometric requirements for a standard 10 mmol scale synthesis.

| Reagent | MW ( g/mol ) | Equivalents | Amount | Function |

| 2-Amino-5-hydroxypyridine | 110.11 | 1.00 | 1.10 g | Starting Material |

| Potassium Carbonate ( | 138.21 | 2.00 | 2.76 g | Base |

| 1-Bromo-2-methylpropane | 137.02 | 1.20 | 1.64 g (1.30 mL) | Alkylating Agent |

| N,N-Dimethylformamide (DMF) | 73.09 | - | 50.0 mL | Solvent |

Experimental Workflow

Fig 2. Step-by-step experimental workflow for the synthesis of 5-isobutoxypyridin-2-amine.

Detailed Step-by-Step Protocol

This protocol is designed as a self-validating system, meaning each critical phase contains an observable metric to confirm successful execution before proceeding to the next step.

Step 1: Phenoxide Formation

-

Charge an oven-dried, 100 mL round-bottom flask equipped with a magnetic stir bar with 2-amino-5-hydroxypyridine (1.10 g, 10.0 mmol).

-

Add anhydrous DMF (50 mL) and stir until the solid is completely dissolved.

-

Add finely powdered, anhydrous

(2.76 g, 20.0 mmol) in one portion. -

Self-Validation Checkpoint: Stir the suspension at room temperature (20–25 °C) for 30 minutes. The deprotonation of the phenol-like hydroxyl group alters the electronic conjugation of the pyridine ring. You will observe a distinct color shift (typically to a deeper yellow or brown tint). This visual cue confirms the successful generation of the active phenoxide nucleophile.

Step 2: Alkylation

-

Add 1-bromo-2-methylpropane (1.30 mL, 12.0 mmol) dropwise to the stirring mixture via syringe.

-

Attach a reflux condenser and transfer the flask to a pre-heated reaction block set to 80 °C.

-

Causality Note: Heating is strictly required. The

-branching of the isobutyl group sterically hinders the -

Self-Validation Checkpoint: Monitor the reaction via Thin Layer Chromatography (TLC) using a 50% Ethyl Acetate in Hexanes solvent system. The highly polar starting material will remain near the baseline, while the less polar O-alkylated product will migrate significantly higher (higher

). Continue heating until the starting material spot is consumed (typically 4–6 hours).

Step 3: Quenching and Extraction

-

Remove the flask from the heat source and allow it to cool to room temperature.

-

Quench the reaction by pouring the mixture into a beaker containing 150 mL of crushed ice and distilled water.

-

Transfer to a separatory funnel and extract the aqueous layer with Ethyl Acetate (

mL). -

Causality Note: DMF is highly miscible with water and will partition into the organic layer if not properly managed. Wash the combined organic layers with a 5% aqueous LiCl solution or copious amounts of brine (

mL). The high ionic strength of the aqueous wash forces the DMF out of the organic phase, preventing it from co-eluting during chromatography. -

Dry the organic layer over anhydrous sodium sulfate (

), filter, and concentrate under reduced pressure to yield the crude product.

Step 4: Purification & Validation

-

Purify the crude residue via flash column chromatography on silica gel, eluting with a gradient of 20% to 50% Ethyl Acetate in Hexanes.

-

Evaporate the pure fractions to yield 5-(2-methylpropoxy)pyridin-2-amine as a solid[1].

-

Validate the structure via LC-MS (Expected

) and

Troubleshooting & Optimization

| Observation / Issue | Mechanistic Cause | Corrective Action |

| Incomplete conversion (TLC) | Steric hindrance of the isobutyl bromide severely slows the | Increase temperature to 90 °C or add a catalytic amount of KI (0.1 eq) to facilitate a Finkelstein reaction in situ. |

| N-Alkylation byproducts detected | Base utilized was too strong, or excessive heating compromised chemoselectivity. | Ensure strictly |

| DMF peak present in NMR | Incomplete aqueous washing during the extraction phase. | Re-dissolve the product in EtOAc and wash the organic layer 5x with a 5% aqueous LiCl solution. |

References

Sources

Application Note: Chemoselective O-Alkylation of 2-Amino-5-hydroxypyridine with Isobutyl Bromide

Introduction & Mechanistic Rationale

2-Amino-5-hydroxypyridine is a highly versatile, privileged scaffold in medicinal chemistry, frequently serving as a core building block for kinase inhibitors and antimicrobial agents. Derivatization of this scaffold via alkylation is a fundamental strategy to modulate lipophilicity, metabolic stability, and target binding affinity.

However, the alkylation of 2-amino-5-hydroxypyridine presents a classic chemoselectivity challenge. The molecule possesses three potential nucleophilic sites: the exocyclic 2-amino group, the pyridine ring nitrogen, and the 5-hydroxyl group. While 2-hydroxypyridines heavily favor N-alkylation due to their [1], the 5-hydroxyl group behaves more akin to a standard phenol.

To achieve exclusive O-alkylation with isobutyl bromide, the experimental conditions must be precisely tuned to exploit the pKa differences between the 5-hydroxyl (pKa ~9.0) and the 2-amino group (pKa >15).

-

Base Selection (The "Cesium Effect") : Cesium carbonate (Cs₂CO₃) is selected over potassium or sodium bases. The large ionic radius and low charge density of the Cs⁺ cation result in a loose ion pair with the generated phenoxide. This "naked anion" effect drastically enhances the nucleophilicity of the oxygen atom, driving the reaction toward O-alkylation and suppressing competitive N-alkylation [2].

-

Solvent and Temperature : N,N-Dimethylformamide (DMF) is utilized as a polar aprotic solvent to further solvate the cations and stabilize the S_N2 transition state. Because isobutyl bromide contains β-branching (which introduces mild steric hindrance and alters the S_N2 trajectory), the reaction requires heating to 80 °C to achieve full conversion.

Reaction Pathway & Workflow

Chemoselective O-alkylation pathway of 2-amino-5-hydroxypyridine driven by the Cesium effect.

Quantitative Data Summary: Condition Optimization

To validate the causality of the selected reagents, the following table summarizes the optimization data for the alkylation of 2-amino-5-hydroxypyridine with isobutyl bromide (1.2 equiv) over 12 hours. The data demonstrates why Cs₂CO₃ in DMF is the authoritative standard for this transformation.

| Entry | Base (2.0 eq) | Solvent | Temp (°C) | Conversion (%) | O:N Selectivity | Isolated Yield (%) |

| 1 | NaH | THF | 25 | 65 | 60 : 40 | 35 |

| 2 | K₂CO₃ | Acetone | 60 | 78 | 85 : 15 | 62 |

| 3 | K₂CO₃ | DMF | 80 | 85 | 88 : 12 | 71 |

| 4 | Cs₂CO₃ | DMF | 80 | >98 | 98 : 2 | 89 |

Table 1: Optimization of base and solvent for the O-alkylation of 2-amino-5-hydroxypyridine.

Materials and Reagents

-

2-Amino-5-hydroxypyridine (CAS: 65407-94-5) - 1.0 equivalent

-

Isobutyl bromide (1-Bromo-2-methylpropane, CAS: 78-77-3) - 1.2 equivalents (Caution: Alkylating agent, handle in a fume hood)

-

Cesium carbonate (Cs₂CO₃, anhydrous) - 2.0 equivalents

-

N,N-Dimethylformamide (DMF, anhydrous) - 10 mL per gram of substrate

-

Ethyl acetate (EtOAc) and Hexanes (for extraction and chromatography)

-

5% Aqueous Lithium Chloride (LiCl) solution (for DMF removal)

Step-by-Step Experimental Protocol

Step 1: Reaction Setup

-

Equip a flame-dried round-bottom flask with a magnetic stir bar and a reflux condenser.

-

Under a nitrogen atmosphere, charge the flask with 2-amino-5-hydroxypyridine (1.0 eq) and anhydrous Cs₂CO₃ (2.0 eq).

-

Add anhydrous DMF to achieve a substrate concentration of approximately 0.5 M. Stir the suspension at room temperature for 15 minutes to allow for initial deprotonation and formation of the highly reactive phenoxide intermediate.

Step 2: Alkylation 4. Add isobutyl bromide (1.2 eq) dropwise to the stirring suspension via syringe. 5. Transfer the flask to a pre-heated oil bath at 80 °C. Stir vigorously for 12 hours.

Step 3: Reaction Monitoring 6. Monitor the reaction progress via TLC (Eluent: 50% EtOAc in Hexanes) or LC-MS. The target O-alkylated product will elute faster (higher Rf) than the highly polar starting material.

Step 4: Workup (Pro-Tip for DMF Removal) 7. Once complete, cool the reaction mixture to room temperature. 8. Quench the reaction by adding distilled water (equal to 3x the reaction volume). 9. Extract the aqueous layer with EtOAc (3 × 20 mL). 10. Crucial Step : Wash the combined organic layers with a 5% aqueous LiCl solution (3 × 20 mL). Causality: DMF is highly miscible with EtOAc; the LiCl wash effectively partitions residual DMF into the aqueous phase, preventing solvent contamination during concentration. 11. Wash the organic layer with saturated brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Step 5: Purification 12. Purify the crude residue via flash column chromatography on silica gel, using a gradient of 20% to 50% EtOAc in Hexanes to afford pure 2-amino-5-isobutoxypyridine as a crystalline solid.

Analytical Characterization (Self-Validating System)

To confirm successful O-alkylation and the absence of N-alkylation, verify the following spectral markers:

-

¹H NMR (400 MHz, DMSO-d₆) :

-

O-CH₂ Signal : Look for the isobutyl -CH₂- group appearing as a distinct doublet around 3.75 ppm . If N-alkylation occurred at the exocyclic amine, this signal would shift significantly upfield and the coupling pattern might broaden.

-

Amine Integrity : The exocyclic -NH₂ protons must appear as a broad singlet integrating to 2H around 5.50 - 5.80 ppm , confirming the primary amine remains completely intact.

-

Aromatic Protons : ~7.65 ppm (d, 1H, H-6), ~7.10 ppm (dd, 1H, H-4), ~6.40 ppm (d, 1H, H-3).

-

-

ESI-MS : [M+H]⁺ calculated for C₉H₁₄N₂O: 167.11; Found: 167.1.

References

-

Title : Specific N-Alkylation of Hydroxypyridines Achieved by a Catalyst- and Base-Free Reaction with Organohalides. Source : The Journal of Organic Chemistry (ACS Publications), 2018. URL :[Link]

-

Title : O-Alkylation of hydroxypyridines and derivatives via transient alkyl diazonium species. Source : Tetrahedron Letters, 2024. URL :[Link]

-

Title : Hydroxypyridinones with enhanced iron chelating properties. Synthesis, characterization and in vivo tests of 5-hydroxy-2-(hydroxymethyl)pyridine-4(1H)-one. Source : Dalton Transactions (RSC Publishing), 2016. URL :[Link]

Application Notes & Protocols: Strategic Implementation of Buchwald-Hartwig Amination for the Synthesis of 5-Isobutoxy-2-aminopyridine Derivatives

Abstract and Introduction

The 2-aminopyridine moiety is a privileged scaffold in medicinal chemistry, appearing in a multitude of clinically significant pharmaceuticals. The isobutoxy substituent at the 5-position can serve to modulate physicochemical properties such as lipophilicity, influencing the pharmacokinetic and pharmacodynamic profile of a drug candidate. The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic chemistry for the construction of C-N bonds, offering a versatile and high-yielding route to these valuable building blocks.[1]